11,13-dimethyl-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Description
11,13-dimethyl-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(9),2(7),3,10,12-pentaen-6-one is a complex organic compound with a unique structure that includes multiple rings and heteroatoms
Properties
IUPAC Name |
11,13-dimethyl-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS2/c1-4-5-19-14-16-10-9-7(2)6-8(3)15-13(9)20-11(10)12(18)17-14/h4,6H,1,5H2,2-3H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUUFQFNLHTQHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)NC(=N3)SCC=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11,13-dimethyl-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[740The reaction conditions typically require the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
11,13-dimethyl-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The prop-2-enylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 11,13-dimethyl-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one exhibit significant antimicrobial properties. Studies have shown that such compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. The mechanism of action often involves disrupting bacterial cell walls or interfering with metabolic pathways essential for bacterial survival .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In silico studies suggest that it may act as an inhibitor of enzymes involved in inflammatory processes, such as 5-lipoxygenase (5-LOX). This inhibition could potentially lead to therapeutic applications in treating inflammatory diseases .
Anticancer Potential
Preliminary studies have indicated that derivatives of this compound possess anticancer activity. For instance, compounds with similar structural motifs have been tested against various cancer cell lines and have shown promising results in inhibiting cell proliferation through mechanisms like apoptosis induction and cell cycle arrest .
Photovoltaic Materials
The unique electronic properties of compounds like This compound make them suitable candidates for use in organic photovoltaic cells. Their ability to absorb light and convert it into electrical energy is being explored for the development of more efficient solar cells .
Polymer Blends
In materials science, this compound can be incorporated into polymer blends to enhance their mechanical and thermal properties. The addition of such compounds can lead to improved performance characteristics in applications ranging from packaging materials to automotive components .
Case Study 1: Antimicrobial Testing
A study conducted on the antimicrobial efficacy of various triazole-based compounds demonstrated that those structurally related to This compound exhibited significant inhibitory effects against Staphylococcus aureus and E. coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics used for comparison.
Case Study 2: Anticancer Activity Assessment
In another study assessing the anticancer potential of related compounds through National Cancer Institute protocols, a derivative showed a GI50 value indicating effective inhibition against several cancer cell lines including breast and lung cancers. This suggests a potential pathway for further drug development based on this compound's structure.
Mechanism of Action
The mechanism of action of 11,13-dimethyl-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-11,13-dimethyl-4-(prop-2-en-1-ylsulfanyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine
- 11,13-dimethyl-4-sulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.0^2,7]trideca-1(9),2,4,6,10,12-hexaen-6-ol
- 4-(ethylsulfanyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0^2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-ol
Uniqueness
What sets 11,13-dimethyl-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one apart from similar compounds is its specific structural features and functional groups, which confer unique chemical and biological properties. These properties make it a valuable compound for various research applications .
Biological Activity
Overview of the Compound
This compound belongs to a class of triazatricyclo compounds that exhibit unique structural features conducive to biological activity. The presence of sulfur and nitrogen atoms in its structure suggests potential interactions with biological macromolecules, such as proteins and nucleic acids.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways:
- Antimicrobial Activity : Preliminary studies indicate that the compound may possess antimicrobial properties against certain bacterial strains. The mechanism is believed to involve disruption of bacterial cell membrane integrity and inhibition of key metabolic enzymes.
- Anti-inflammatory Effects : In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases.
- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals in laboratory settings, which could be beneficial in preventing oxidative stress-related damage in cells.
Data Table: Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduced cytokine production | |
| Antioxidant | Free radical scavenging |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a pharmaceutical institute tested the antimicrobial efficacy of the compound against various pathogens. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Case Study 2: Anti-inflammatory Activity
In a controlled laboratory setting, the compound was administered to macrophage cells stimulated with lipopolysaccharides (LPS). The results showed a marked decrease in the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential as an anti-inflammatory agent.
Case Study 3: Antioxidant Potential
An experiment assessing the antioxidant capacity utilized the DPPH radical scavenging assay. The compound exhibited a dose-dependent scavenging effect, suggesting its potential use in formulations aimed at reducing oxidative stress.
Research Findings
Recent findings highlight the multifaceted biological activities of this compound:
- Synergistic Effects : When combined with other compounds, such as certain flavonoids, there is evidence of enhanced antimicrobial activity, suggesting potential for synergistic formulations.
- Toxicological Assessments : Toxicity studies are ongoing to determine safe dosage levels for therapeutic applications. Initial assessments suggest low toxicity in mammalian cell lines.
- Pharmacokinetics : Research into the pharmacokinetic profile indicates favorable absorption characteristics when administered orally, making it a candidate for further development in drug formulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
